molecular formula C15H23NO B2911042 (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol CAS No. 415714-20-4

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol

Cat. No.: B2911042
CAS No.: 415714-20-4
M. Wt: 233.355
InChI Key: NLFSFYBJGABOMP-UHFFFAOYSA-N
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Description

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol is a highly purified and multifaceted chemical compound with the CAS number 415714-20-4. It holds immense potential across various scientific domains . The compound’s molecular formula is C15H23NO, and it has a molecular weight of 233.349 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylpiperidin-3-yl)methanol
  • (1-(2,4-Dichlorobenzyl)piperidin-3-yl)methanol
  • (1-(2,4-Dimethoxybenzyl)piperidin-3-yl)methanol

Uniqueness

(1-(2,4-Dimethylbenzyl)piperidin-3-yl)methanol is unique due to the presence of the 2,4-dimethylbenzyl group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-5-6-15(13(2)8-12)10-16-7-3-4-14(9-16)11-17/h5-6,8,14,17H,3-4,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFSFYBJGABOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCC(C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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